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Introduction

Spindle Assembly Abnormal 6 (SASS6) is a highly conserved protein that is fundamental to the

formation of centrioles, the core components of the centrosome. SASS6 forms the central

"cartwheel" structure that establishes the nine-fold symmetry of a new centriole, acting as a

scaffold for its assembly.[1][2] Given its critical role in cell division, defects in SASS6 function

are associated with severe developmental disorders, such as autosomal recessive primary

microcephaly, and have implications in cancer biology.[2][3] Animal models are indispensable

tools for dissecting the in vivo functions of SASS6, understanding disease mechanisms, and

exploring potential therapeutic interventions. This document provides detailed application notes

on various animal models and protocols for their experimental use.

Application Notes: Animal Models for SASS6
Functional Analysis
This section details the established animal models for studying SASS6, including key findings

and quantitative data derived from these systems.

Mouse (Mus musculus) Model
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The mouse model has been instrumental in revealing the essential role of SASS6 in

mammalian development. CRISPR/Cas9-mediated knockouts have been created to study the

loss-of-function phenotypes.[1][4]

Key Findings:

Embryonic Lethality: Homozygous mutation of Sass6 leads to embryonic arrest around mid-

gestation (E9.5).[1][5][6] These mutant embryos fail to develop somites or undergo

embryonic turning.[1][5]

Centriole Formation Failure:Sass6-mutant embryos exhibit a near-complete absence of

centrioles, confirming its essential role in centriole formation in vivo.[1][5][6]

Activation of Mitotic Surveillance Pathway: The loss of SASS6 and subsequent centriole

failure activates the 53BP1-USP28-p53-dependent mitotic surveillance pathway, leading to

widespread cell death and developmental arrest.[1][5] This phenotype can be partially

rescued by the simultaneous knockout of Trp53, Trp53bp1, or Usp28.[1][5]

Differential Requirement in mESCs: In contrast to embryos, mouse embryonic stem cells

(mESCs) lacking SASS6 can still form centrioles, although these are often structurally

defective and cannot template cilia.[1][6] This suggests the existence of a SASS6-

independent centriole assembly pathway in pluripotent stem cells, which is dependent on the

master kinase PLK4.[5][6]

Quantitative Data Summary: Mouse Models
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Model/Genotype Phenotype
Quantitative

Observation
Reference

Sass6em4/em4

(Hypomorph)
Embryonic Arrest

Arrests development

at ~E9.5.
[1][5]

Centriole Presence

(E9.0)

6% of cells have

CETN2-eGFP positive

centrioles (vs. 98% in

WT).

[5]

Mitotic Poles with

Centrioles

11% of mitotic poles

contain rare, single

centrioles.

[5]

Sass6em5/em5 (Null) Embryonic Arrest

Arrests development

at ~E9.5, resembling

the em4 allele.

[1][5]

Centriole Presence

(E9.0)

2% of cells have

CETN2-eGFP positive

centrioles (vs. 98% in

WT).

[5]

Mitotic Poles with

Centrioles

No centrioles detected

in mitotic poles.
[5]

Sass6em4/em4Trp53-

/-

Rescue of Embryonic

Arrest

Embryo size and

morphology are

partially restored at

E9.5.

[1][5]

Sass6-/- mESCs Centriole Integrity

Can form centrioles,

but they are

structurally defective.

[1][6]

Caenorhabditis elegans Model
The nematode C. elegans is a powerful model for studying the effects of specific mutations due

to its genetic tractability and conserved core cellular pathways.[7][8] It has been used to model
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a human primary microcephaly-associated missense mutation, SASS6(I62T), which

corresponds to SAS-6(L69T) in the worm.[3][7][9]

Key Findings:

Mild Centrosome Duplication Defects: The sas-6(L69T) mutation on its own does not cause

significant embryonic lethality.[8] However, in a sensitized genetic background with reduced

levels of ZYG-1 (the worm ortholog of PLK4), this mutation leads to an increased failure of

centrosome duplication.[3][8]

Ciliogenesis and Morphogenesis Defects: Worms with the sas-6(L69T) mutation exhibit

defects in sensory neurons, including shortened phasmid cilia, abnormal cilia morphology,

and shorter dendrites.[3][9] These structural defects result in functional consequences, such

as impaired chemotaxis.[3][9]

Quantitative Data Summary: C. elegans Model

Genotype Phenotype
Quantitative

Observation
Reference

sas-6(L69T) Embryonic Viability

No significant effect

on embryonic viability

in a wild-type

background.

[8]

zyg-1(it25); sas-

6(L69T)

Centrosome

Duplication Failure

Increased failure of

centrosome

duplication compared

to zyg-1(it25) alone.

[3][8]

sas-6(L69T) Cilia Length
Shortened phasmid

cilia.
[3][9]

sas-6(L69T) Chemotaxis
Demonstrates

chemotaxis defects.
[3]

Drosophila melanogaster (Fruit Fly) Model
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Drosophila provides an excellent in vivo system for studying centriole assembly through genetic

manipulation, including overexpression studies.

Key Findings:

Self-Assembly Model: Co-overexpression of Sas-6 and Ana2 (the fly homolog of STIL) leads

to the formation of "Sas-6 and Ana2 Particles" (SAPs).[10][11] These macromolecular

structures resemble the central cartwheel and serve as a model to probe the requirements of

centriole and centrosome assembly.[10]

Hierarchical Assembly: The formation of SAPs is critically dependent on Sas-4 (the fly

homolog of CPAP) but, interestingly, not on the kinase Plk4, which is normally the master

regulator of centriole duplication.[10] This model helps to dissect the hierarchical protein

interactions required for building a centriole.[10][11]

Functional Consequences of Loss: Disruption of Sas-6 in flies results in a lack of centrioles,

leading to defects in coordination (due to loss of cilia in sensory neurons) and reduced

fertility.[12]

Zebrafish (Danio rerio) Model
The zebrafish model, with its external fertilization and transparent embryos, is ideal for studying

early developmental processes.[13] The cellular atoll (cea) mutant was identified as encoding

the zebrafish Sas-6 ortholog.[14][15]

Key Findings:

Maternal and Paternal Effects: The cea/sas-6 gene shows both maternal and paternal

effects.[14] A maternal-effect mutation leads to defects in centrosome duplication starting

from the second cell cycle.[14]

Role in First Cleavage: A paternal contribution of Sas-6 is required for the first embryonic cell

division.[14] When the sperm carries a mutant cea/sas-6 allele, the first cell division is

arrested.[14]

Whole Genome Duplication: The one-cycle delay in the first cell division caused by the

paternal mutation, while DNA synthesis continues, leads to whole-genome duplication,
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providing a model for studying the origins of polyploidy.[14]

Experimental Protocols
Protocol 1: Generation of Sass6 Knockout Mice using
CRISPR/Cas9
This protocol is adapted from methodologies used to create Sass6 mutant mice.[1][4]

1. Design and Preparation: a. Design single guide RNAs (sgRNAs) targeting an early exon of

the Sass6 gene (e.g., exon 4 or 5).[1][5] Ensure the target site will induce a frameshift mutation

upon non-homologous end joining (NHEJ) repair, leading to a premature stop codon. b.

Synthesize the sgRNAs and obtain purified Cas9 protein or mRNA. c. Prepare a donor

template if creating a conditional allele with loxP sites.

2. Zygote Microinjection/Electroporation: a. Harvest fertilized zygotes from superovulated

female mice. b. Microinject the sgRNA and Cas9 protein/mRNA mixture into the pronucleus of

the zygotes.[4] Alternatively, use electroporation to deliver the CRISPR/Cas9 components. c.

Culture the injected zygotes overnight to the two-cell stage.

3. Embryo Transfer: a. Transfer the viable two-cell embryos into the oviducts of

pseudopregnant surrogate female mice. b. Allow the pregnancies to proceed to term.

4. Genotyping and Screening: a. After birth, collect tail biopsies from the resulting pups (F0

generation) at ~10-14 days of age. b. Extract genomic DNA from the biopsies. c. Use PCR with

primers flanking the targeted region to amplify the Sass6 locus. d. Sequence the PCR products

to identify founders carrying the desired indel mutations. e. Breed the founder mice with wild-

type mice to establish germline transmission and generate heterozygous F1 animals.

Protocol 2: Generation of Sass6 Knockout mESCs
This protocol describes the generation of a complete Sass6 null allele in mouse embryonic

stem cells (mESCs).[5]

1. Vector Construction: a. Design a pair of sgRNAs that flank the entire open reading frame

(ORF) of the Sass6 gene. b. Clone both sgRNAs into a suitable vector that also expresses

Cas9 and a selection marker, such as puromycin resistance (e.g., a modified pX330 vector).[5]
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2. mESC Transfection: a. Culture wild-type mESCs in standard pluripotent conditions. b.

Transfect the mESCs in suspension with the vector containing the pair of sgRNAs using a lipid-

based transfection reagent like Lipofectamine 3000.[5]

3. Selection and Colony Picking: a. 24 hours post-transfection, begin selection by adding

puromycin (e.g., 2 µg/ml) to the culture medium.[5] b. Continue selection for 48 hours. c.

Remove the puromycin and allow the cells to recover for approximately 5 days until individual

colonies are visible. d. Manually pick individual colonies and expand them in separate wells.

4. Screening and Validation: a. Screen the expanded clones for the deletion of the Sass6 locus

by PCR using primers outside the targeted deletion region. b. Confirm the absence of Sass6

mRNA using RT-PCR.[16] c. Confirm the absence of SAS-6 protein by Western blotting and

immunofluorescence analysis.[16]

Protocol 3: Immunofluorescence Staining for Centrioles
in Mouse Embryos
This protocol allows for the visualization and quantification of centrioles in mouse embryo

sections.[1][5]

1. Embryo Collection and Fixation: a. Dissect embryos at the desired stage (e.g., E9.0) in cold

PBS. b. Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. c. Wash the

embryos in PBS and then cryoprotect them by incubating in a 30% sucrose solution in PBS at

4°C until they sink.

2. Sectioning: a. Embed the cryoprotected embryos in Optimal Cutting Temperature (OCT)

compound. b. Freeze the blocks and cut sections (e.g., 10-12 µm thick) using a cryostat. c.

Mount the sections on charged glass slides.

3. Immunostaining: a. Air dry the slides and wash with PBS to remove OCT. b. Permeabilize the

sections with 0.5% Triton X-100 in PBS for 10 minutes. c. Block with a blocking buffer (e.g., 5%

normal donkey serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

d. Incubate with primary antibodies overnight at 4°C. Use antibodies against centrosomal

markers like Gamma-tubulin (TUBG) to mark the centrosome and SAS-6 to detect the protein

itself.[1][5] For centriole visualization, use a line like Cetn2-eGFP or stain for centrin.[5] e. Wash

the slides three times with PBS. f. Incubate with appropriate Alexa Fluor-conjugated secondary
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antibodies for 1 hour at room temperature in the dark. g. Counterstain with DAPI to visualize

nuclei. h. Wash three times with PBS and mount with an anti-fade mounting medium.

4. Imaging and Analysis: a. Image the sections using a confocal microscope. b. Quantify the

number of cells with positive centrosomal/centriolar signals (e.g., co-localization of TUBG and

CETN2-eGFP) in different genotypes.[5]

Visualizations: Pathways and Workflows
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SASS6-dependent mitotic surveillance pathway in mouse embryos.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic
stem cells - PMC [pmc.ncbi.nlm.nih.gov]

2. SASS6 SAS-6 centriolar assembly protein [Homo sapiens (human)] - Gene - NCBI
[ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

4. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15608052?utm_src=pdf-body-img
https://www.benchchem.com/product/b15608052?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10917421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10917421/
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=163786
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=163786
https://academic.oup.com/genetics/article-abstract/224/4/iyad105/7190194
https://www.researchgate.net/figure/Description-of-CRISPR-Cas9-mediated-knockouts-of-Sas-6-in-the-mouse-in-vivo_tbl1_362677223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic
stem cells | eLife [elifesciences.org]

6. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic
stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. academic.oup.com [academic.oup.com]

8. A primary microcephaly-associated sas-6 mutation perturbs centrosome duplication,
dendrite morphogenesis, and ciliogenesis in Caenorhabditis elegans - PMC
[pmc.ncbi.nlm.nih.gov]

9. biorxiv.org [biorxiv.org]

10. journals.biologists.com [journals.biologists.com]

11. Drosophila Sas-6, Ana2 and Sas-4 self-organise into macromolecular structures that can
be used to probe centriole and centrosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

12. uniprot.org [uniprot.org]

13. mdpi.com [mdpi.com]

14. The zebrafish maternal-effect gene cellular atoll encodes the centriolar component sas-6
and defects in its paternal function promote whole genome duplication - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. scilit.com [scilit.com]

16. elifesciences.org [elifesciences.org]

To cite this document: BenchChem. [Application Notes and Protocols for Studying SASS6
Function Using Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608052#animal-models-for-studying-sass6-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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